molecular formula C9H6F3NO4S B8319884 3-Methylsulfonyl-4-trifluoromethoxyphenyl isocyanate

3-Methylsulfonyl-4-trifluoromethoxyphenyl isocyanate

Cat. No.: B8319884
M. Wt: 281.21 g/mol
InChI Key: GPFKGRJQKJFFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylsulfonyl-4-trifluoromethoxyphenyl isocyanate is a useful research compound. Its molecular formula is C9H6F3NO4S and its molecular weight is 281.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6F3NO4S

Molecular Weight

281.21 g/mol

IUPAC Name

4-isocyanato-2-methylsulfonyl-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H6F3NO4S/c1-18(15,16)8-4-6(13-5-14)2-3-7(8)17-9(10,11)12/h2-4H,1H3

InChI Key

GPFKGRJQKJFFFJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)N=C=O)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 3-methylsulfonyl-4-trifluoromethoxyaniline (2.0 mmol, 500 mg) dissolved in ethyl acetate (6 mL) was added 3 N hydrochloric acid in ethyl acetate (5 mL) followed by concentration in vacuo. The residue was treated with toluene (3×5 mL) and each time concentrated in vacuo. To the residue was added toluene (10 mL) and diphosgene (6 mmol, 0.73 mL) under a nitrogen atmosphere and the suspension was gently refluxed for 2 hours. Additional diphosgene (6 mmol, 0.73 mL) was added and refluxing was continued overnight. The reaction mixture was concentrated in vacuo to afford 3-methylsulfonyl-4-trifluoromethoxyphenyl isocyanate.
Name
3-methylsulfonyl-4-trifluoromethoxyaniline
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0.73 mL
Type
reactant
Reaction Step Three
Quantity
0.73 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 3-methylsulfonyl-4-trifluoromethoxyaniline (2.0 mmol, 500 mg) dissolved in ethyl acetate (6 ml) was added 3N HCl in ethyl acetate (5 ml) followed by concentration in vacuo. The residue was treated with toluene (3×5 mL) and each time concentrated in vacuo. To the residue was added toluene (10 mL) and trichloromethyl chloroformate (6 mmol, 0.73 mL), and under a N2atmosphere the suspension was gently refluxed for 2 hours at 120° C. Additional trichloromethyl chloroformate (6 mmol, 0.73 mL) was added and refluxing was continued overnight. The reaction mixture was concentrated in vacuo to afford 3-methylsulfonyl-4-trifluoromethoxyphenyl isocyanate.
Name
3-methylsulfonyl-4-trifluoromethoxyaniline
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0.73 mL
Type
reactant
Reaction Step Three

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